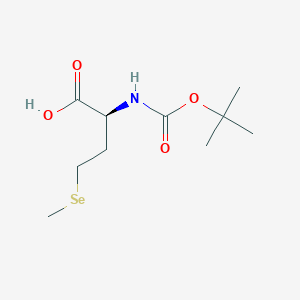
Boc-L-sélénométhionine
Vue d'ensemble
Description
Boc-L-selenomethionine is a derivative of the natural amino acid L-methionine but has a selenium atom replacing the sulfur atom in its structure. It is predominantly found in food and has antioxidant activity . It has been shown to increase the activity of glutathione peroxidase in endothelial cells and may be chemoprotective against certain cancers .
Molecular Structure Analysis
The molecular formula of L-selenomethionine is C5H11NO2Se . The IUPAC name is (2S)-2-amino-4-methylselanylbutanoic acid . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Selenomethionine has unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .Physical and Chemical Properties Analysis
L-selenomethionine appears as a white to off-white solid . It is soluble in aqueous acid and water . It has a melting point of 275 °C and a boiling point of 320.8ºC at 760 mmHg .Applications De Recherche Scientifique
Nutrition des plantes et biofortification
La Boc-L-sélénométhionine peut être utilisée en sciences agricoles pour améliorer la teneur en sélénium des cultures. Des expériences hydroponiques sur des plantules de blé ont montré que le sélénium organique, comme la sélénométhionine, est efficacement absorbé et transformé dans les plantes . Ce processus est crucial pour développer des stratégies de biofortification en sélénium, qui visent à augmenter l'apport de ce micronutriment essentiel par le biais de l'alimentation.
Bioconjugaison des protéines
En biochimie, la this compound sert de poignée expressible pour les bioconjugaisons . Elle est introduite dans les protéines par expression auxotrophique et présente des propriétés nucléophiles uniques. Cela permet une modification sélective, même en présence de cystéine, ce qui en fait un outil précieux pour la création de protéines chimiquement améliorées à des fins thérapeutiques et de recherche.
Compléments nutritionnels
Dans le domaine de la nutrition, la this compound est considérée comme une source de sélénium dans les compléments alimentaires . Le sélénium est un élément vital du régime alimentaire humain et sa supplémentation peut contribuer à atteindre l'apport journalier recommandé, en particulier dans les régions où le sélénium est déficient.
Mécanisme D'action
Target of Action
Boc-L-selenomethionine is a biochemical used in proteomics research Its parent compound, selenomethionine, is known to play an essential role as an antioxidant, where it depletes reactive oxygen species (ros) and aids in the formation and recycling of glutathione, another important antioxidant .
Mode of Action
It depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione . This suggests that Boc-L-selenomethionine might share similar antioxidant properties.
Biochemical Pathways
Selenomethionine, the parent compound, is involved in two metabolic pathways: the methionine pathway and the selenium pathway . It is absorbed by the body through the Na±dependent neutral amino acid transport system in the small intestine, and then exists in a bound form in the liver .
Pharmacokinetics
The organic form of selenomethionine is more readily absorbed in the human body compared to selenite, the inorganic form of selenium . This suggests that Boc-L-selenomethionine might have similar absorption properties.
Result of Action
Selenomethionine, the parent compound, has been shown to increase the activity of glutathione peroxidase in endothelial cells . It may also have a chemoprotective effect against certain cancers .
Action Environment
It is known that selenium, the key element in selenomethionine, is an essential trace element necessary for the growth of organisms . Therefore, the availability of selenium in the environment might influence the action and efficacy of Boc-L-selenomethionine.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Boc-L-selenomethionine plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to increase the activity of glutathione peroxidase in endothelial cells.
Cellular Effects
Boc-L-selenomethionine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its antioxidant activity contributes to the redox balance within cells.
Molecular Mechanism
At the molecular level, Boc-L-selenomethionine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its selenium component acts as a cofactor for antioxidant enzymes.
Metabolic Pathways
Boc-L-selenomethionine is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. Its selenium component plays a crucial role in these biochemical pathways.
Propriétés
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(chloromethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B1521706.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propanamide](/img/structure/B1521709.png)
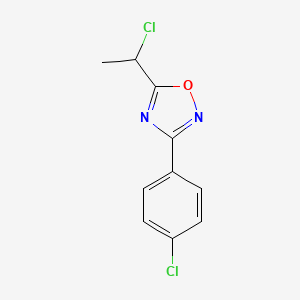
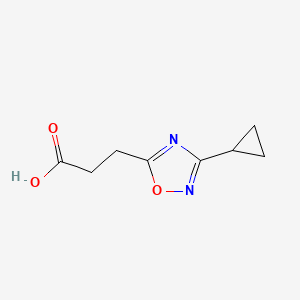

![2-[(4-Fluorophenyl)methyl]pyrimidin-5-amine](/img/structure/B1521715.png)
![[4-(1-Methoxyethyl)phenyl]boronic acid](/img/structure/B1521717.png)
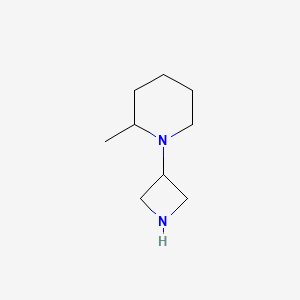


![4-Bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1521724.png)
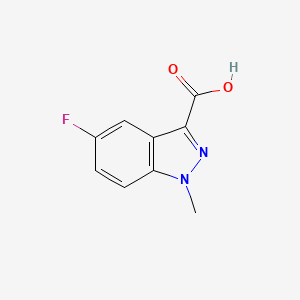
![6-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1521726.png)
